Ethyl [(4-chlorophenyl)amino](oxo)acetate
Overview
Description
Ethyl (4-chlorophenyl)aminoacetate is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and organic synthesis. The compound is characterized by the presence of a 4-chlorophenyl group, an amino group, and an oxoacetate moiety. It has been explored for its hypolipidemic activities, as a building block for hypoglycemic agents, and for its potential antitumor activities .
Synthesis Analysis
The synthesis of ethyl (4-chlorophenyl)aminoacetate and its derivatives has been achieved through various methods. For instance, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a derivative with hypolipidemic activity, was synthesized and evaluated in Sprague-Dawley rats . Another study reported the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual GK and PPARγ activators, through alkylation and selective reduction . Additionally, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized by condensation and reduction processes, demonstrating antitumor activity .
Molecular Structure Analysis
The molecular structure of ethyl (4-chlorophenyl)aminoacetate derivatives has been extensively studied using various analytical techniques. X-ray diffraction has been a key tool in determining the crystal structure of these compounds, revealing details such as unit cell parameters and space groups . For example, the crystal structure of ethyl 2-(4-aminophenoxy)acetate was determined to be in the triclinic crystal system . Similarly, the structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate was solved by direct methods and refined to an R value of 0.0462 .
Chemical Reactions Analysis
The reactivity of ethyl (4-chlorophenyl)aminoacetate derivatives has been explored in various chemical reactions. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized by Knoevenagel condensation, and its antimicrobial and antioxidant activities were evaluated . The compound ethyl 2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate was used as a modified Yamaguchi reagent for enantioselective esterification and peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl (4-chlorophenyl)aminoacetate derivatives have been characterized using various spectroscopic methods, including NMR, IR, and MS. These studies have provided insights into the vibrational frequencies, electronic transitions, and molecular interactions within the compounds . For example, the experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate showed two bands, which were assigned to specific electronic transitions using TD-DFT calculations .
Scientific Research Applications
Antimicrobial Applications :
- Synthesized quinazolines containing the Ethyl (4-chlorophenyl)aminoacetate structure demonstrated potential as antimicrobial agents. These compounds were effective against various bacterial and fungal strains, such as Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).
- A study on 4H-pyrano[3,2-c]quinoline derivatives, which are structurally similar to Ethyl (4-chlorophenyl)aminoacetate, revealed antimicrobial efficacy. These compounds were shown to inhibit growth of bacteria like Escherichia coli and Salmonella typhi (Sah, Bidawat, Seth, & Gharu, 2014).
Material Science and Organic Synthesis :
- Ethyl (4-chlorophenyl)aminoacetate and its derivatives have been used in the synthesis of various organic compounds. For instance, the synthesis of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives using OxymaPure showed high yield and purity, indicating the versatility of these compounds in organic synthesis (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
- In the field of photovoltaics, derivatives of Ethyl (4-chlorophenyl)aminoacetate were used in the fabrication of organic-inorganic photodiodes. These compounds demonstrated photovoltaic properties and contributed to the improvement of diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
Pharmaceutical Research :
- A novel anticancer prodrug, structurally related to Ethyl (4-chlorophenyl)aminoacetate, was evaluated using adsorptive stripping voltammetry. This study highlights the compound's potential in cancer treatment (Stępniowska, Sztanke, Tuzimski, Korolczuk, & Sztanke, 2017).
Chemical Analysis and Spectroscopy :
- Research on the crystal structure and spectroscopic studies of Ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, a related compound, provided insights into its molecular structure and potential applications in analytical chemistry (Prasanth, Varughese, Joseph, Mathew, Manojkumar, & Sudarsanakumar, 2015).
properties
IUPAC Name |
ethyl 2-(4-chloroanilino)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAOXNRPSKOLNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202261 | |
Record name | Ethyl N-(4-chlorophenyl)-2-oxoglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(4-chlorophenyl)amino](oxo)acetate | |
CAS RN |
5397-14-8 | |
Record name | Ethyl 2-[(4-chlorophenyl)amino]-2-oxoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5397-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-(4-chlorophenyl)-2-oxoglycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5397-14-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-(4-chlorophenyl)-2-oxoglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl N-(4-chlorophenyl)-2-oxoglycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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